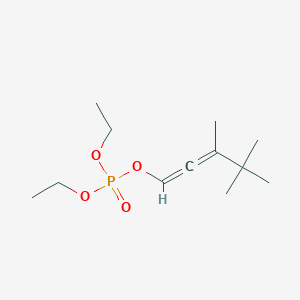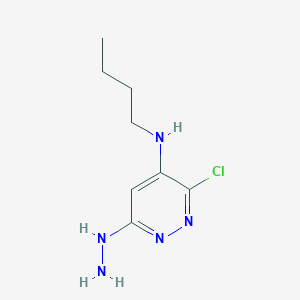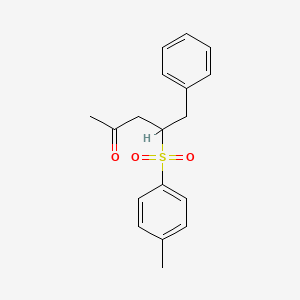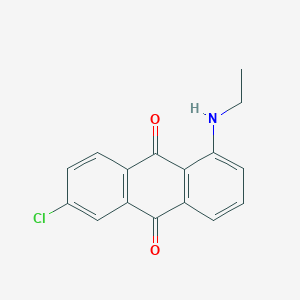
6-Chloro-1-(ethylamino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-(ethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon Anthracene and its derivatives have been widely studied due to their interesting photophysical, photochemical, and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(ethylamino)anthracene-9,10-dione typically involves the substitution of anthraquinone derivatives. One common method is the Friedel-Crafts acylation, followed by chlorination and amination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of anthracene derivatives, including this compound, often involves large-scale chemical processes. These processes may include the reduction of anthraquinones using various reagents, followed by specific functional group modifications to achieve the desired compound .
化学反応の分析
Types of Reactions
6-Chloro-1-(ethylamino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Halogenation and amination are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Chlorine gas and ethylamine are typical reagents for halogenation and amination, respectively.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, such as hydroxyanthracenes and aminoanthracenes .
科学的研究の応用
6-Chloro-1-(ethylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism of action of 6-Chloro-1-(ethylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by intercalating into DNA, thereby disrupting cellular processes. The compound’s photophysical properties also make it useful in applications such as fluorescence imaging and photodynamic therapy .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Exhibits similar photophysical properties and is used in triplet-triplet annihilation upconversion systems.
Anthraquinone: A parent compound for many derivatives, including 6-Chloro-1-(ethylamino)anthracene-9,10-dione
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
61100-76-3 |
|---|---|
分子式 |
C16H12ClNO2 |
分子量 |
285.72 g/mol |
IUPAC名 |
6-chloro-1-(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-2-18-13-5-3-4-11-14(13)16(20)10-7-6-9(17)8-12(10)15(11)19/h3-8,18H,2H2,1H3 |
InChIキー |
WTBCPPZVXKZHQP-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)
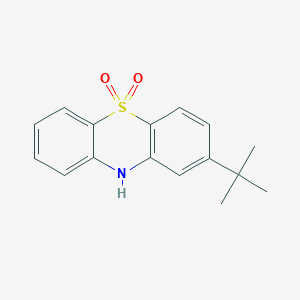
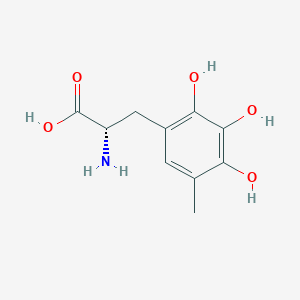
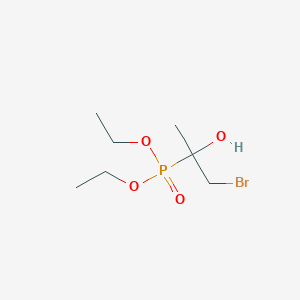
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
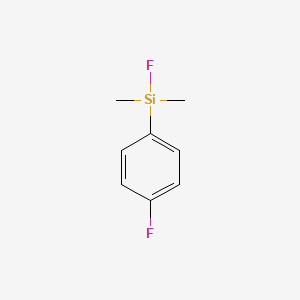
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
